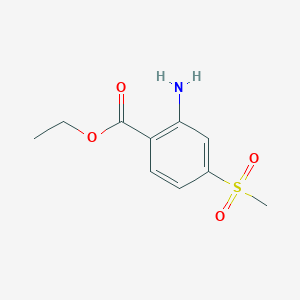

Ethyl 2-amino-4-methylsulphonylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCGKNVTMYQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 4 Methylsulphonylbenzoate and Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Ethyl 2-amino-4-methylsulphonylbenzoate provides a logical pathway for its synthesis by identifying key bond disconnections and potential starting materials. The primary disconnections are at the ester, the amino group, and the methylsulfonyl group.

Ester Disconnection: The ethyl ester can be retrosynthetically disconnected to the corresponding carboxylic acid, 2-amino-4-methylsulfonylbenzoic acid, and ethanol (B145695). This suggests an esterification reaction as a potential final step.

Amino Group Disconnection: The amino group is often introduced by the reduction of a nitro group. This points to Ethyl 2-nitro-4-methylsulphonylbenzoate as a direct precursor. The nitro group is a powerful electron-withdrawing group and a meta-director, which can be strategically used in the synthesis.

Methylsulfonyl Group Disconnection: The methylsulfonyl group can be formed through the oxidation of a corresponding sulfide (thioether). This sulfide, in turn, can be prepared from a sulfonyl chloride, which is typically introduced via sulfonation of the aromatic ring.

Based on this analysis, a plausible forward synthesis would commence with a substituted toluene or a related simple benzene (B151609) derivative, followed by a sequence of nitration, sulfonation, oxidation, reduction, and esterification reactions. The order of these steps is crucial for achieving the desired substitution pattern.

Multi-Step Synthesis Protocols

The synthesis of this compound is typically achieved through a multi-step process, with each step focusing on the introduction or modification of a specific functional group.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid. Fischer esterification is a common method, involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgnih.gov The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org

Alternative methods for the esterification of amino acids include the use of reagents like thionyl chloride or trimethylchlorosilane in methanol (B129727). nih.gov These methods can proceed under mild conditions and offer good to excellent yields. nih.gov For instance, using trimethylchlorosilane with methanol at room temperature has been shown to be an efficient method for the esterification of various amino acids. nih.gov

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Carboxylic acid, Ethanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents |

| Thionyl Chloride Method | Carboxylic acid, Thionyl Chloride, Ethanol | Room temperature or gentle heating | High reactivity |

| Trimethylchlorosilane Method | Carboxylic acid, Trimethylchlorosilane, Ethanol | Room temperature | Mild conditions, good yields nih.gov |

The introduction of the methylsulfonyl group at the para-position relative to the amino group is a key challenge. A common strategy involves the sulfonation of an appropriately substituted benzene ring. For example, starting with an N-acylated aniline derivative can direct the sulfonation to the para-position. The resulting sulfonic acid can then be converted to a sulfonyl chloride, which can be further reacted to introduce the methyl group.

The amino group is most commonly introduced by the reduction of a nitro group. mdpi.com The nitro group is a strong deactivating and meta-directing group, which influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com The reduction of the nitro group to an amine can be achieved using various reagents. mdpi.com

A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. mdpi.com This method is generally clean and efficient. Other reducing agents include metals in acidic media, such as tin or iron in hydrochloric acid.

| Reduction Method | Reagents | Typical Conditions | Key Features |

| Catalytic Hydrogenation | Nitro compound, H₂, Pd/C | Room temperature and pressure | Clean, high yield mdpi.com |

| Metal/Acid Reduction | Nitro compound, Sn/HCl or Fe/HCl | Heating | Strong reducing conditions |

The regiochemical outcome of the synthesis is heavily dependent on the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions. masterorganicchemistry.comnih.gov

Amino Group: An amino group (-NH₂) is a powerful activating group and an ortho-, para-director. masterorganicchemistry.com To control its reactivity and prevent side reactions, it is often protected as an acetamide group (-NHCOCH₃), which is still an ortho-, para-director but less activating.

Carboxyl/Ester Group: A carboxyl (-COOH) or ester (-COOR) group is a deactivating group and a meta-director. masterorganicchemistry.com

Methylsulfonyl Group: A methylsulfonyl group (-SO₂CH₃) is a strong deactivating group and a meta-director. masterorganicchemistry.com

By strategically choosing the order of reactions, these directing effects can be exploited to achieve the desired 1,2,4-substitution pattern. For instance, performing sulfonation on an N-acetylated aminobenzoate would likely direct the incoming sulfonyl group to the position para to the activating acetylamino group.

More advanced techniques like directed ortho-metalation (DoM) can also be employed for the synthesis of polysubstituted aromatics, offering high regioselectivity. nih.govnih.govresearchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile. nih.gov

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include reaction time, temperature, solvent, and the stoichiometry of reactants and catalysts.

For esterification reactions, Le Chatelier's principle is often applied to drive the equilibrium towards the product. libretexts.org This can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction, for example, by azeotropic distillation.

In multi-step syntheses, the purification of intermediates at each stage is important to prevent the accumulation of impurities. Techniques such as recrystallization, distillation, and column chromatography are commonly used. Monitoring the progress of reactions using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time and preventing the formation of byproducts. libretexts.org

| Reaction Step | Parameter to Optimize | Optimization Strategy | Expected Outcome |

| Esterification | Reactant concentration | Use of excess ethanol | Increased product yield |

| Sulfonation | Temperature | Control of reaction temperature | Prevention of polysulfonation |

| Nitration | Acid concentration | Careful control of nitrating mixture | Avoidance of over-nitration |

| Reduction | Catalyst loading | Use of optimal catalyst amount | Efficient and complete reduction |

In-Depth Analysis of this compound and Its Synthetic Routes Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound "this compound." Despite extensive searches for its synthesis, stereoselective approaches, and comparative analyses with related compounds, no direct research findings or detailed experimental data for this particular molecule could be retrieved. This suggests that the compound may be novel, not yet synthesized, or not widely reported in publicly accessible scientific literature.

The initial objective was to construct a detailed article outlining the synthetic methodologies for this compound, including an examination of stereoselective synthesis and a comparative analysis of synthetic routes for analogous 2-amino-substituted benzoates. However, the foundational information required to build such an article—the compound's structure and established synthetic pathways—is not available in the searched scientific domain.

Stereoselective Synthesis Approaches: A Moot Point Without a Chiral Center

The applicability of stereoselective synthesis is entirely dependent on the presence of one or more chiral centers within a molecule's structure. As the definitive structure of "this compound" could not be ascertained from the available resources, it is impossible to determine if the molecule is chiral. Consequently, any discussion of stereoselective synthesis would be purely speculative and scientifically unfounded.

Comparative Analysis of Synthetic Routes for Related 2-Amino-Substituted Benzoates

For illustrative purposes, a general comparative table of synthetic methodologies for 2-amino-substituted aromatic compounds is provided below. It is crucial to note that these are general pathways and have not been specifically applied to the target compound of this article due to the aforementioned lack of data.

| Synthetic Route | General Description | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Nitration and Reduction | Introduction of a nitro group onto an aromatic ring followed by reduction to an amine. | Substituted Benzoic Acid/Ester | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | Well-established, versatile for many substrates. | Often lacks regioselectivity, harsh reaction conditions. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. | Halogenated Benzoate, Amine Source | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | High functional group tolerance, good yields. | Cost of catalyst and ligands, sensitivity to air and moisture. |

| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one fewer carbon atom. | Phthalamic Acid Ester | Bromine or N-bromosuccinimide, Strong Base (e.g., NaOH) | Useful for creating ortho-amino benzoates from phthalic anhydride derivatives. | Stoichiometric use of bromine, potential for side reactions. |

| Directed ortho-Metalation (DoM) | Deprotonation at a position ortho to a directing group, followed by reaction with an electrophile. | N-protected Aminobenzoate | Strong base (e.g., n-BuLi, LDA), Electrophilic nitrogen source | High regioselectivity. | Requires protecting groups, cryogenic temperatures often necessary. |

This table provides a conceptual framework for how 2-amino-substituted benzoates can be synthesized. However, without experimental data for "this compound," a detailed and accurate comparative analysis of the most efficient and practical routes for its specific synthesis cannot be conducted.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 4 Methylsulphonylbenzoate

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The analysis of the vibrational modes of Ethyl 2-amino-4-methylsulphonylbenzoate provides critical insights into its structural arrangement.

The FT-IR and FT-Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific functional groups. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to complement experimental data and provide a more precise assignment of the observed vibrational frequencies. nih.govresearchgate.net

Key functional groups and their characteristic vibrational frequencies include:

Amino (NH₂) Group: The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. Asymmetric and symmetric stretching modes can often be distinguished.

Carbonyl (C=O) Group of the Ester: A strong absorption band corresponding to the C=O stretching vibration is expected in the range of 1730-1700 cm⁻¹.

Methylsulphonyl (SO₂) Group: The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ range.

Aromatic Ring (C=C): Stretching vibrations of the benzene (B151609) ring are expected to appear in the 1600-1450 cm⁻¹ region.

C-O and C-N Stretching: Vibrations associated with the C-O of the ester and the C-N of the amino group are typically found in the fingerprint region (1300-1000 cm⁻¹).

Below is an interactive table summarizing the expected vibrational assignments for this compound based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Amino | N-H Asymmetric Stretch | ~3450 | FT-IR/FT-Raman |

| Amino | N-H Symmetric Stretch | ~3350 | FT-IR/FT-Raman |

| Ester Carbonyl | C=O Stretch | ~1715 | FT-IR |

| Aromatic Ring | C=C Stretch | ~1600-1450 | FT-IR/FT-Raman |

| Methylsulphonyl | SO₂ Asymmetric Stretch | ~1320 | FT-IR |

| Methylsulphonyl | SO₂ Symmetric Stretch | ~1140 | FT-IR |

| Ester | C-O Stretch | ~1250 | FT-IR |

The molecule of this compound possesses several rotatable bonds, including the C-S bond of the sulfonyl group, the C-O bond of the ester group, and the C-N bond of the amino group. This flexibility can lead to the existence of different conformers or rotamers in the solid state or in solution. iu.edu.sanih.gov

Vibrational spectroscopy can be a sensitive probe of conformational changes. Different spatial arrangements of the functional groups can lead to slight shifts in their vibrational frequencies due to changes in steric and electronic environments. For instance, the orientation of the ethyl group in the ester or the methyl group in the sulfonyl moiety relative to the benzene ring could potentially be distinguished by subtle changes in the fingerprint region of the FT-IR and FT-Raman spectra. iu.edu.sa A detailed conformational analysis would typically involve comparing the experimental spectra with theoretical spectra calculated for different stable conformers to determine the most likely structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons of the ester, the methyl group protons of the sulfonyl group, and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and ester groups and the electron-donating nature of the amino group.

¹³C NMR: The carbon NMR spectrum will show separate signals for each unique carbon atom, including the aromatic carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, and the methyl carbon of the sulfonyl group.

The following interactive table presents the predicted chemical shifts for this compound.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Ester | -CH₂- | ~4.3 (quartet) | ~61 |

| Ethyl Ester | -CH₃ | ~1.3 (triplet) | ~14 |

| Methylsulphonyl | -CH₃ | ~3.2 (singlet) | ~44 |

| Amino | -NH₂ | ~5.0-6.0 (broad singlet) | N/A |

| Aromatic Ring | H-3 | ~6.8-7.0 | ~110-115 |

| Aromatic Ring | H-5 | ~7.8-8.0 | ~125-130 |

| Aromatic Ring | H-6 | ~7.5-7.7 | ~130-135 |

| Aromatic Ring | C-1 | N/A | ~150 |

| Aromatic Ring | C-2 | N/A | ~110 |

| Aromatic Ring | C-4 | N/A | ~140 |

| Ester Carbonyl | C=O | N/A | ~168 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be expected between the quartet of the ethyl group's methylene (B1212753) (-CH₂-) protons and the triplet of its methyl (-CH₃) protons, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would show correlations between the ethyl group's methylene protons and the corresponding methylene carbon, as well as between the methyl protons and the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the ester, and between the aromatic protons and nearby carbons, helping to place the substituents on the benzene ring correctly. sdsu.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound with high accuracy. st-andrews.ac.uk

The molecular formula for this compound is C₁₁H₁₅NO₄S. nih.gov The calculated exact mass for the neutral molecule is 257.0722 g/mol . nih.gov HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 258.0795.

The fragmentation pattern in mass spectrometry provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the methyl group from the sulfonyl moiety.

Decarbonylation (loss of CO) after initial fragmentation of the ester group. libretexts.org

Analysis of these fragment ions helps to confirm the presence and connectivity of the various functional groups within the molecule.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, and unit cell parameters is not possible at this time.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Experimental data from single-crystal X-ray diffraction studies are required to determine the precise crystal packing and analyze intermolecular interactions such as hydrogen bonding and perform Hirshfeld surface analysis. As no such studies for this compound have been publicly reported, this information is currently unavailable.

Unit Cell Parameters and Crystallographic Data Analysis

The determination of unit cell parameters (a, b, c, α, β, γ), crystal system, and space group is fundamental to crystallographic analysis. This data is obtained through single-crystal X-ray diffraction experiments. A thorough search of existing literature did not yield any published crystallographic data for this compound.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

A detailed search of spectroscopic databases and scientific literature did not yield any specific experimental electronic absorption (UV-Vis) spectra for this compound. Consequently, an analysis of its electronic transitions based on experimental data cannot be provided. Generally, substituted aminobenzoates exhibit absorption bands in the UV region arising from π→π* and n→π* electronic transitions of the benzene ring and its substituents. nih.gov The presence of the amino and methylsulphonyl groups would be expected to influence the position and intensity of these absorption maxima. researchgate.net However, without experimental data, a precise analysis remains speculative.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research focusing on the specific theoretical and computational chemistry investigations of "this compound" as requested.

The searches for this specific compound did not yield any studies containing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or calculations of global and local reactivity descriptors.

While data exists for structurally related but distinct molecules, such as isomers or compounds with different functional groups, the strict requirement to focus solely on "this compound" prevents the use of such data. The precise location of the methylsulphonyl group at the 4-position is a key structural feature, and computational data from other isomers (e.g., with the substituent at the 5-position) would not be scientifically accurate or valid for the requested molecule.

Consequently, without the necessary foundational research and specific data points, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements, including the creation of detailed data tables.

Theoretical and Computational Chemistry Investigations of Ethyl 2 Amino 4 Methylsulphonylbenzoate

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

The key rotatable bonds in Ethyl 2-amino-4-methylsulphonylbenzoate that dictate its conformational flexibility are primarily around the ester and sulphonyl groups. These include the C(aromatic)-S bond, the S-C(methyl) bond, the C(aromatic)-C(ester) bond, and the bonds within the ethyl ester group (C-O and O-C). The rotation around these bonds leads to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

MD simulations on related flexible sulfonic ester derivatives have shown that intramolecular interactions, such as van der Waals forces and π-stacking, can play a significant role in stabilizing certain conformations. nih.gov In the case of this compound, intramolecular hydrogen bonding between the amino group (-NH2) and one of the oxygen atoms of the sulphonyl group (-SO2) or the ester carbonyl group (C=O) could be a dominant factor in determining the most stable conformers.

A typical MD simulation would involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and calculating the forces between all atoms at discrete time steps using a force field (a set of parameters describing the potential energy of the system). The trajectories of the atoms are then integrated over time, providing a detailed picture of the molecule's dynamic behavior. Analysis of these trajectories can yield information on the distribution of dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the radius of gyration, which collectively describe the conformational landscape.

Table 1: Hypothetical Dihedral Angle Distributions from a Simulated MD Trajectory of this compound

| Dihedral Angle | Description | Predominant Angles (degrees) |

| C2-C1-C(O)-O | Rotation of the ester group relative to the benzene (B151609) ring | ~30°, ~150° |

| C3-C4-S-O1 | Rotation around the C-S bond | ~60°, ~180°, ~300° |

| C4-S-C(methyl)-H | Rotation of the methyl group on the sulphonyl moiety | Staggered conformations |

| C(O)-O-CH2-CH3 | Rotation of the ethyl group | Anti and Gauche conformations |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from MD simulations.

The results from MD simulations can help in understanding how the molecule might interact with biological receptors or other molecules, as its conformational flexibility will influence its binding affinity and specificity.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonding and molecular structure based on the topology of the electron density. By examining the critical points of the electron density (ρ) and its Laplacian (∇²ρ), QTAIM can provide a quantitative description of the nature of atomic interactions, including covalent bonds, hydrogen bonds, and other non-covalent interactions.

For this compound, a QTAIM analysis would begin with the calculation of the molecule's wave function using quantum mechanical methods, such as Density Functional Theory (DFT). From the wave function, the electron density distribution throughout the molecule is obtained. The analysis then focuses on identifying bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide insight into the nature of the chemical bond.

Key QTAIM parameters at a bond critical point include:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

Total energy density (H(r)) : A negative value indicates a stabilizing interaction.

A QTAIM analysis of this compound would likely reveal the covalent nature of the C-C, C-H, C-N, C-S, S-O, and C-O bonds, characterized by negative values of ∇²ρ(r) at the respective BCPs. Of particular interest would be the analysis of potential intramolecular hydrogen bonds. For instance, a hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent sulphonyl group would be identified by the presence of a bond path and a BCP between the two atoms. The positive ∇²ρ(r) and small ρ(r) at this BCP would confirm its non-covalent, closed-shell nature.

Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| C(aromatic)-S | 0.18 | -0.25 | -0.15 | Polar Covalent |

| S=O | 0.35 | -0.90 | -0.40 | Polar Covalent |

| C(aromatic)-N | 0.28 | -0.60 | -0.30 | Polar Covalent |

| N-H···O(sulphonyl) | 0.02 | +0.08 | -0.002 | Intramolecular Hydrogen Bond |

Note: The data in this table is hypothetical and illustrates the expected trends for the different types of bonds within the molecule based on general QTAIM principles.

This detailed bonding analysis provides a fundamental understanding of the electronic structure and stability of the molecule, complementing the dynamic picture obtained from MD simulations.

Tautomeric Forms and Proton Transfer Mechanisms

Tautomerism involves the migration of a proton between two or more sites within a molecule, resulting in constitutional isomers that are in equilibrium. For this compound, the presence of the amino group (-NH2) ortho to the ester group raises the possibility of proton transfer and the existence of different tautomeric forms.

The primary tautomeric equilibrium to consider would involve the transfer of a proton from the amino group to the carbonyl oxygen of the ester group. This would result in a zwitterionic or quinonoid-type structure. The relative stability of these tautomers can be investigated using computational chemistry methods to calculate their energies.

Studies on similar molecules, such as p-aminobenzoic acid, have shown that proton transfer can be facilitated by solvent molecules or occur intramolecularly, though the latter often involves a high energy barrier. researchgate.netnih.gov In the case of this compound, an intramolecular proton transfer from the amino group to the ester's carbonyl oxygen would proceed through a strained four-membered ring transition state, which is generally energetically unfavorable.

A more plausible mechanism for proton transfer would be solvent-assisted, where a solvent molecule (e.g., water) acts as a proton shuttle, simultaneously accepting a proton from the amino group and donating a proton to the carbonyl oxygen. This is known as a Grotthuss-type mechanism. researchgate.net

The relative energies of the potential tautomers of this compound can be calculated to predict the predominant form in different environments. It is highly probable that the amino-ester form is significantly more stable than any zwitterionic or imino-acid tautomer under normal conditions. The strong electron-withdrawing nature of the sulphonyl group would decrease the basicity of the amino group, making it less likely to be protonated, and also decrease the basicity of the carbonyl oxygen.

Table 3: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Structure | Relative Energy (kcal/mol) |

| A (Amino-ester) | The standard structure | 0.0 (Reference) |

| B (Imino-enol) | Proton transferred from N to O of carbonyl | +25.0 |

Note: The data in this table is hypothetical and based on the expected high energy difference between such tautomers for this class of compounds.

While the existence of alternative tautomers in significant concentrations is unlikely, the possibility of transient proton transfer events, particularly in the presence of specific catalysts or in electronically excited states, cannot be entirely ruled out and would be an interesting subject for further computational investigation.

Chemical Reactivity and Derivatization Strategies for Ethyl 2 Amino 4 Methylsulphonylbenzoate

Reactions of the Primary Amino Group

The primary amino group on the aromatic ring is a key site for a variety of chemical transformations, including reactions with electrophiles and participation in condensation reactions to form more complex molecular architectures.

Acylation and Alkylation Reactions

The primary amino group of Ethyl 2-amino-4-methylsulphonylbenzoate can undergo acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, it can be alkylated using alkyl halides. However, the strong electron-withdrawing nature of the methylsulfonyl group at the para-position deactivates the amino group, reducing its nucleophilicity. chem-station.comutdallas.edu Consequently, these reactions may require more forcing conditions (e.g., higher temperatures, stronger catalysts, or more reactive electrophiles) compared to unsubstituted or electron-rich anilines. utdallas.edu For instance, the acylation of anthranilic acid derivatives often serves as a key step in the synthesis of heterocyclic compounds like quinazolinones. innovareacademics.inresearchgate.net

A general method for the ortho-alkylation of anilines involves reaction with reagents like tert-butyl hypochlorite (B82951) followed by a dialkyl sulfide, which could be applicable for introducing alkyl groups adjacent to the amino function, although the electronic effects of the sulfonyl group would need to be considered. orgsyn.org

Formation of Schiff Bases and Other Imine Derivatives

The condensation of the primary amino group with aldehydes or ketones leads to the formation of Schiff bases, or imines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. amazonaws.comnih.gov While no specific examples for this compound are available, studies on the closely related Ethyl 2-aminobenzoate (B8764639) demonstrate efficient Schiff base formation with various substituted aromatic aldehydes. amazonaws.com The use of catalysts like methanesulfonic acid in ethanol (B145695) at room temperature has been shown to produce high yields of the corresponding imine derivatives. amazonaws.com

The table below summarizes the synthesis of Schiff bases from Ethyl 2-aminobenzoate, which serves as a model for the expected reactivity of the title compound.

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Methane sulphonic acid (5 mol%) | Ethanol | 20 | 96 | amazonaws.com |

| 4-Bromobenzaldehyde | Acetic acid (5 mol%) | Ethanol | 20 | 75 | amazonaws.com |

| 4-Bromobenzaldehyde | Silicasulfuric acid (5 mmol) | Ethanol | 20 | 80 | amazonaws.com |

| Various Aromatic Aldehydes | Glacial Acetic Acid | Ethanol/Methanol (B129727) | Reflux | Not Specified | orientjchem.org |

The reduced nucleophilicity of the amino group in this compound might necessitate slightly harsher conditions or longer reaction times for this transformation.

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrimidines, Thiazoles)

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions.

Pyrimidines (Quinazolinones): Anthranilic acid and its esters are common starting materials for the synthesis of quinazolinones, which are fused pyrimidine (B1678525) derivatives. mdpi.comnih.gov One widely used method involves the initial acylation of the amino group, followed by reaction with an amine source (like hydrazine (B178648) hydrate) to induce cyclization. innovareacademics.inresearchgate.net For example, methyl anthranilate can be acylated with acetyl chloride, and the resulting acetamido ester reacts with hydrazine hydrate (B1144303) to form 3-amino-2-methyl-4-(3H)-quinazolinone. innovareacademics.inresearchgate.net Another route involves the reaction of an anthranilate ester with an isocyanate to form an N-carbamoylanthranilate intermediate, which then cyclizes upon heating, often in the presence of a base, to yield a quinazoline-2,4-dione. google.com

Thiazoles: While the direct synthesis of a fused thiazole (B1198619) system from an anthranilate is less common, the amino group can be derivatized to participate in thiazole ring formation. For instance, the amino group could be converted to a thiourea (B124793) derivative, which could then undergo cyclization with an α-haloketone or a similar reagent to build the thiazole ring. Synthetic routes to 2-aminothiazole-5-carboxylates often involve the reaction of thiourea with a β-ketoester derivative, such as 2-chloroacetyl acetoacetic ester. google.com

The general strategy for forming fused heterocycles often involves a cyclocondensation reaction where the amino group and a derivative of the ester group react with a suitable C-N or C-S building block. nih.govresearchgate.net

Reactions at the Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-methylsulphonylbenzoic acid, under either acidic or basic conditions. youtube.com

Base-catalyzed hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is effectively irreversible as the carboxylate salt is formed. Subsequent acidification of the reaction mixture precipitates the free carboxylic acid. youtube.com

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in water with a catalytic amount of a strong acid, like hydrochloric or sulfuric acid. The use of a large excess of water drives the equilibrium towards the products.

A kinetic study on the hydrolysis and cyclization of the related compound ethyl 2-(aminosulfonyl)benzoate found that the reaction follows pseudo-first-order kinetics and is catalyzed by acid. nih.gov The rate of hydrolysis was observed to increase with both temperature and pH. nih.gov

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester and ethanol.

This compound + R'-OH ⇌ R'- 2-amino-4-methylsulphonylbenzoate + Ethanol

To drive the reaction to completion, the equilibrium is usually shifted by using the new alcohol (R'-OH) as the solvent or by removing the ethanol by-product as it forms. google.com This method is useful for preparing different alkyl esters of 2-amino-4-methylsulphonylbenzoic acid. For example, processes for making various aminobenzoate esters often employ transesterification from a readily available ester like an ethyl or butyl aminobenzoate. google.com

Reactions of the Sulfonyl Group and its Chemical Transformations

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is generally stable, but can undergo specific chemical transformations under certain conditions.

One important reaction is desulfonylation , the removal of the sulfonyl group. Aromatic sulfonyl groups can be cleaved by treatment with a strong acid, such as sulfuric acid (H₂SO₄), at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the aromatic ring at the carbon bearing the sulfonyl group, followed by the elimination of SO₃ gas, which drives the reaction to completion. masterorganicchemistry.com This reversibility is a unique feature of sulfonation compared to other electrophilic aromatic substitutions like nitration. wikipedia.org

Another potential transformation is transsulfonylation . This acid-catalyzed reaction involves the transfer of a sulfonyl group from one aromatic ring to another nucleophilic arene. acs.org For example, methyl mesityl sulfone can transfer its sulfonyl group to anisole (B1667542) in the presence of triflic acid. acs.org The structural requirements for this reaction are specific, often necessitating steric strain in the starting sulfone to facilitate the transfer. acs.org

The sulfonyl group can also be a target for nucleophilic attack under harsh conditions, though this is less common than reactions involving the aromatic ring itself.

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with competing directing groups, making the outcome of aromatic substitution reactions highly dependent on the reaction conditions.

Electrophilic Aromatic Substitution (EAS)

The reactivity and regioselectivity of EAS are governed by the electronic properties of the existing substituents.

-NH₂ (amino) group: A powerful activating group and ortho, para-director due to its strong +M (mesomeric) effect.

-SO₂CH₃ (methylsulfonyl) group: A strong deactivating group and a meta-director due to its potent -I (inductive) and -M effects.

-COOEt (ethyl ester) group: A deactivating group and a meta-director due to its -I and -M effects.

The directing effects of these groups are summarized below:

Table 2: Directing Effects of Substituents on EAS

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NH₂ | C2 | +M, -I | Strongly Activating | ortho, para (to C2) -> C3, C5 |

| -SO₂CH₃ | C4 | -M, -I | Strongly Deactivating | meta (to C4) -> C3, C5 |

The powerful activating nature of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (C3 and C5). Both the sulfonyl and ester groups also direct to position C5. Therefore, electrophilic substitution is strongly favored at the C5 position. However, under strongly acidic conditions (e.g., nitration or sulfonation), the amino group is protonated to form the ammonium (B1175870) ion (-NH₃⁺), which is a deactivating, meta-directing group. In this scenario, the directing effects would change, and substitution would become much more difficult.

Nucleophilic Aromatic Substitution (NAS)

NAS reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The methylsulfonyl group is a potent electron-withdrawing group that enables NAS. For a nucleophile to displace a leaving group on the ring, the leaving group must be positioned ortho or para to the activating (-SO₂CH₃) group. In the parent molecule, there is no leaving group at these positions (C3 or C5). However, if a suitable leaving group (e.g., a halogen) were introduced at the C3 or C5 position, it could be susceptible to nucleophilic displacement. The presence of multiple electron-withdrawing groups enhances the feasibility of NAS. youtube.com

Mechanistic Investigations of Key Transformation Pathways (e.g., Cycloaddition Mechanisms)

While direct cycloaddition on the benzene ring of this compound is not a typical reaction pathway, the functional groups on the molecule can be modified to participate in such transformations. Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.orglibretexts.org

A prominent example is the [3+2] dipolar cycloaddition . The amino group can be converted into an azide (-N₃), which is a 1,3-dipole. This azide derivative can then react with an alkyne (a dipolarophile) in a Huisgen [3+2] cycloaddition to form a triazole ring. nih.gov This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" and provides a highly efficient route to complex heterocyclic structures. nih.gov

Another possibility involves the generation of azomethine ylides from the amino group, which can also participate in [3+2] cycloaddition reactions with suitable dipolarophiles to form five-membered nitrogen-containing heterocycles like imidazolidines. nih.gov

The mechanism of these cycloadditions is typically concerted, proceeding through a cyclic transition state where multiple bonds are formed simultaneously. wikipedia.org Theoretical studies using Frontier Molecular Orbital (FMO) theory are often employed to understand the reactivity and regioselectivity of these reactions. youtube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the feasibility and outcome of the cycloaddition. libretexts.org

Table 3: Potential Cycloaddition Pathways

| Reaction Type | Required Modification | Reactant Partner | Product | Mechanistic Feature |

|---|---|---|---|---|

| Huisgen [3+2] Cycloaddition | -NH₂ → -N₃ (diazotization, then azide displacement) | Alkyne | Triazole-substituted benzoate | Concerted pericyclic reaction, often Cu(I) catalyzed. nih.gov |

Applications of Ethyl 2 Amino 4 Methylsulphonylbenzoate As a Synthetic Building Block

Precursor for the Synthesis of Novel Complex Organic Molecules

There is no readily available information on the utilization of Ethyl 2-amino-4-methylsulphonylbenzoate for the:

Role in Multi-Component Reactions (MCRs) and Combinatorial Synthesis

No published research details the application of this compound as a reactant in multi-component reactions (such as Ugi or Passerini reactions) or its use in combinatorial synthesis libraries.

Development of Chemical Probes and Ligands for Receptor Binding Studies (Methodological Focus)

Methodological studies or research articles describing the development of chemical probes or ligands derived from this compound for receptor binding studies could not be located.

Therefore, the requested detailed article with data tables and specific research findings on the applications of "this compound" cannot be generated based on the currently accessible scientific literature. It is possible that research into the applications of this specific compound has not been published or is not widespread.

Advanced Analytical Methodologies in Research on Ethyl 2 Amino 4 Methylsulphonylbenzoate

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of pharmaceutical intermediates and active compounds. For Ethyl 2-amino-4-methylsulphonylbenzoate, these methods would be crucial in a quality control setting.

Gas Chromatography (GC): GC analysis of this compound would likely require derivatization to increase its volatility and thermal stability, a common practice for amino compounds. Derivatizing agents such as ethyl chloroformate could be employed to convert the amine group into a less polar derivative suitable for GC analysis. nih.govnih.gov The separation would be performed on a capillary column, and detection could be achieved using a Flame Ionization Detector (FID) or a mass spectrometer.

A hypothetical data table for a purity assessment by HPLC is presented below. Please note this is a representative example, as specific experimental data for this compound is not publicly documented.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

| Purity (Assay) | >99.5% |

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Product and Intermediate Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed characterization of chemical compounds and reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying this compound, its synthetic intermediates, and any by-products. The technique provides molecular weight information from the mass spectrometer, which, combined with the retention time from the LC, allows for high-confidence identification. In a research setting, LC-MS could be used to profile the reaction mixture during the synthesis of this compound to understand the reaction pathway and identify potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to GC-FID, GC-MS analysis of this compound would likely involve a derivatization step. The mass spectrometer provides detailed structural information through fragmentation patterns, which is invaluable for the unambiguous identification of the main product and any volatile intermediates or impurities. nih.gov This technique is particularly useful for identifying and quantifying trace-level components in the reaction mixture.

A representative table of expected mass spectrometric data is provided below for illustrative purposes.

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-MS | ESI+ | 244.07 | 216.08, 198.07, 165.05 |

| GC-MS (derivatized) | EI | Varies with derivative | Characteristic fragments of the derivative and the core structure |

Quantitative Analysis in Reaction Progress Monitoring and Kinetic Studies

Quantitative analysis is essential for monitoring the progress of a chemical reaction and for conducting kinetic studies to understand the reaction mechanism and optimize reaction conditions. For the synthesis of this compound, techniques like HPLC and GC would be the primary tools for quantitative analysis.

By taking aliquots from the reaction mixture at different time points and analyzing them, one can determine the concentration of the reactants, intermediates, and the final product. This data can be used to plot concentration versus time profiles, from which the reaction rate and order can be determined. For instance, an HPLC method with a suitable internal or external standard would allow for the accurate quantification of this compound as it is formed.

A hypothetical dataset for a kinetic study is shown in the table below.

| Time (minutes) | Reactant A Conc. (M) | Product Conc. (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

Determination of Thermodynamic Properties (e.g., entropy, heat capacity, enthalpy) through Computational and Experimental Methods

The thermodynamic properties of a compound like this compound are crucial for understanding its physical behavior and for process design and safety. These properties can be determined through both experimental and computational methods.

Experimental Methods: Techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry can be used to measure properties such as heat capacity, melting point, and enthalpy of fusion. While specific experimental thermodynamic data for this compound is not found in publicly available literature, studies on similar molecules like ethyl 4-dimethylaminobenzoate have utilized these methods to determine their thermodynamic functions. researchgate.net

Computational Methods: In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict thermodynamic properties. mdpi.com These calculations can provide estimates of enthalpy of formation, entropy, and heat capacity based on the molecular structure. These computational studies are valuable for gaining insights into the molecule's stability and reactivity.

A table summarizing the types of thermodynamic data that could be determined is presented below.

| Thermodynamic Property | Potential Experimental Method | Potential Computational Method |

| Heat Capacity (Cp) | Adiabatic Calorimetry, DSC | DFT Calculations |

| Enthalpy of Fusion (ΔHfus) | DSC | - |

| Entropy of Fusion (ΔSfus) | DSC | - |

| Standard Enthalpy of Formation (ΔHf°) | Combustion Calorimetry | DFT Calculations |

Degradation Pathways and Stability Studies of Ethyl 2 Amino 4 Methylsulphonylbenzoate in Controlled Environments

Kinetic Studies of Degradation ProcessesWithout degradation studies, there are no kinetic data, such as rate constants or half-lives, to report for the degradation processes of this compound.

Due to the lack of specific research on Ethyl 2-amino-4-methylsulphonylbenzoate, a detailed article that adheres to the requested outline and focuses solely on this compound cannot be generated at this time. Further experimental research would be required to determine its degradation pathways and stability.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on Ethyl 2-amino-4-methylsulphonylbenzoate will likely focus on "green chemistry" principles to reduce waste, energy consumption, and the use of hazardous materials. mdpi.commdpi.com

Key Research Thrusts:

Mechanochemistry: Investigating solvent-free or low-solvent synthesis using mechanical force (e.g., ball milling) could offer a greener alternative to traditional solution-phase reactions. This approach often leads to shorter reaction times and can produce novel solid-state forms. mdpi.com

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for optimizing the multi-step synthesis of the target compound.

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and specificity under mild reaction conditions, significantly reducing the environmental impact of the synthesis.

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or water-based systems is a critical area of exploration. mdpi.com

| Synthetic Approach | Conventional Method | Potential Green Alternative | Anticipated Advantages |

| Solvent | Volatile Organic Solvents (e.g., Ethanol (B145695), DMF) | Supercritical CO₂, Ionic Liquids, Water | Reduced environmental impact, lower toxicity, potential for easier product separation. mdpi.com |

| Catalyst | Homogeneous metal catalysts | Heterogeneous catalysts, Biocatalysts (Enzymes) | Catalyst recyclability, milder reaction conditions, high selectivity. |

| Energy Input | Thermal heating (reflux) | Microwave irradiation, Ultrasonication, Mechanochemical grinding | Reduced reaction times, lower energy consumption, improved energy efficiency. mdpi.com |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, easier scalability, higher throughput. |

Computational Design of New Derivatives with Predicted Reactivity Profiles

Computational chemistry offers powerful tools for designing novel molecules and predicting their properties before their synthesis, saving significant time and resources. For this compound, computational studies can guide the development of new derivatives with tailored electronic and steric properties.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their chemical reactivity or other desired properties. nih.govnih.gov These models use statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to identify key molecular descriptors that influence a compound's behavior. wu.ac.th

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule and its derivatives. mdpi.com This allows for the prediction of reactivity sites, reaction mechanisms, and spectroscopic signatures.

Molecular Docking: While often used in drug discovery, molecular docking can also be employed to study how derivatives of this compound might interact with catalysts or other molecules. nih.govnih.gov This can help in designing more efficient synthetic pathways or new functional materials.

| Computational Method | Input Parameters | Predicted Properties/Outputs | Application for Derivatives |

| QSAR | Molecular descriptors (e.g., LogP, molar refractivity, electronic parameters) | Reactivity, stability, potential biological activity. nih.gov | Designing new derivatives with enhanced or suppressed reactivity at specific sites. |

| DFT | Atomic coordinates | Optimized geometry, HOMO/LUMO energies, electrostatic potential maps, vibrational frequencies. mdpi.com | Predicting the outcome of reactions, understanding electronic effects of substituents. |

| Molecular Docking | 3D structures of ligand and target (e.g., enzyme, catalyst) | Binding affinity, interaction modes (e.g., hydrogen bonds), optimal binding pose. nih.gov | Screening for derivatives that can act as specific enzyme inhibitors or bind effectively to a catalytic surface. |

Investigation of Supramolecular Interactions in Solid State and Solution

The way molecules of this compound interact with each other and with solvent molecules governs its solid-state properties (e.g., crystal packing, polymorphism) and behavior in solution. Understanding these non-covalent interactions is crucial for controlling crystallization and developing new materials.

Areas for Investigation:

Crystal Engineering: Systematically studying the hydrogen bonds (e.g., N-H···O), halogen bonds, and π-π stacking interactions can enable the rational design of crystalline materials with specific properties. The amino group and the sulfonyl group are strong hydrogen bond donors and acceptors, respectively, making them key players in forming predictable supramolecular structures. nih.govnih.gov

Polymorphism Screening: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties. A thorough investigation into its polymorphic landscape is essential for ensuring consistency in its applications.

Solution-State Aggregation: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to study self-association or aggregation behavior in different solvents, which can influence reaction kinetics and product outcomes.

| Interaction Type | Potential Participating Groups | Expected Supramolecular Synthon | Impact on Solid-State Structure |

| Hydrogen Bonding | Amino group (N-H), Sulfonyl group (S=O), Ester group (C=O) | N-H···O=S, N-H···O=C | Formation of chains, sheets, or 3D networks; dictates crystal packing and density. nih.govnih.gov |

| π-π Stacking | Phenyl ring | Offset or face-to-face stacking | Contributes to crystal stability and can influence electronic properties. |

| C-H···O Interactions | Methyl/Ethyl groups, Phenyl ring C-H, Sulfonyl/Ester oxygen atoms | Weak hydrogen bonds | Fine-tunes molecular packing and stabilizes the overall crystal lattice. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Reaction Intermediates

While standard spectroscopic methods (NMR, IR, Mass Spec) are used for final product characterization, advanced techniques can provide real-time information about reaction pathways and the structure of short-lived intermediates.

Emerging Spectroscopic Methods:

In-situ and Operando Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time as a reaction proceeds. This provides invaluable kinetic and mechanistic data without the need for quenching and sampling.

Time-Resolved Spectroscopy: Using pump-probe techniques, it may be possible to study very fast dynamic processes, such as photo-induced transformations or the behavior of excited states of the molecule or its derivatives.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, ROESY) can be used to study solution-state conformation and intermolecular interactions in detail. Diffusion-Ordered Spectroscopy (DOSY) can help characterize aggregation phenomena.

| Technique | Type of Information Obtained | Application in Studying this compound |

| In-situ FTIR/Raman | Real-time changes in vibrational modes of functional groups. researchgate.net | Monitoring the progress of its synthesis, identifying transient reaction intermediates, and optimizing reaction conditions. |

| Time-Resolved UV-Vis | Kinetics of changes in electronic states. | Studying photochemical reactions or fast degradation pathways of the compound and its derivatives. |

| 2D NMR (NOESY/ROESY) | Through-space proximity of protons. | Determining the preferred 3D conformation in solution and identifying sites of intermolecular association. |

| DOSY NMR | Diffusion coefficients of different species in solution. | Characterizing the formation of aggregates or complexes with other molecules. |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-methylsulphonylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves esterification of 2-amino-4-methylsulphonylbenzoic acid using ethanol under acidic catalysis. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

- Temperature : Reactions at 60–80°C optimize esterification while minimizing side reactions like sulfonyl group hydrolysis .

- Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 eq.) enhance reaction efficiency .

Yield Optimization Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 70°C, H₂SO₄ | 82 | 98.5 |

| DCM, RT, PTSA | 65 | 92.0 |

| Post-synthesis, recrystallization from ethanol/water (7:3) improves purity to >99% . |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (δ 2.5–3.0 ppm for methylsulphonyl) and aromatic protons (δ 6.8–7.5 ppm) .

- IR : Confirm ester C=O (1720–1740 cm⁻¹) and sulphonyl S=O (1150–1350 cm⁻¹) stretches .

- LC-MS : Use ESI+ mode for molecular ion [M+H]⁺ (calc. 273.3 g/mol) and fragment patterns to validate structure .

Conflict Resolution : Cross-validate with reference standards (e.g., ethyl benzoate derivatives in Pharmacopeial monographs) and adjust solvent polarity in NMR to resolve overlapping peaks .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzene ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methylsulphonyl group (-SO₂CH₃) is a strong electron-withdrawing group, directing nucleophiles to the para position relative to the amino group.

- Hammett Analysis : σₚ values for -SO₂CH₃ (~0.72) predict enhanced electrophilicity at the para carbon.

- Experimental Validation : React with ammonia/alkylamines in DMF at 100°C; monitor substitution via TLC (Rf shift from 0.5 to 0.3).

Example : Reaction with morpholine yields 85% substitution at the para position under anhydrous conditions .

Q. What are the challenges in interpreting crystallographic data for this compound derivatives, and how can polymorphic forms be systematically analyzed?

- Methodological Answer :

- Challenges : Crystal disorder due to flexible ethyl ester or rotational freedom of the sulphonyl group.

- Solutions : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .

Polymorph Screening : - Screen solvents (e.g., acetone, ethyl acetate) via slow evaporation.

- Characterize forms via PXRD (e.g., Form I: 2θ = 12.4°, 15.7°; Form II: 2θ = 11.9°, 17.2°) and DSC (melting point variations ±5°C) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Workflow : Optimize geometry at B3LYP/6-31G(d), calculate Fukui indices (ƒ⁺) to identify electrophilic sites.

- Case Study : ƒ⁺ values for C4 (methylsulphonyl-adjacent) = 0.12 vs. C2 (amino-adjacent) = 0.08, predicting C4 as the primary reaction site .

Validate with experimental nitration studies (HNO₃/H₂SO₄), where >90% product is 4-nitro derivative .

Q. How should researchers address discrepancies between theoretical predictions and experimental results in the hydrolysis kinetics of this compound?

- Methodological Answer :

- Kinetic Assay : Monitor ester hydrolysis in buffered solutions (pH 7.4) via UV-Vis (λ = 260 nm for benzoate release).

- Discrepancy Sources : Solvent effects (DFT often assumes gas phase) or unaccounted transition states.

Mitigation : Use explicit solvent models (e.g., COSMO-RS) in simulations and compare Arrhenius plots (Eₐ experimental vs. computed) .

Q. What methodological considerations are critical when using this compound as a precursor in heterocyclic compound synthesis?

- Methodological Answer :

- Cyclization Reactions : React with thiourea in DMF/K₂CO₃ to form thiazole derivatives. Protect the amino group with Boc to prevent side reactions .

- Purification : Use silica gel chromatography (hexane:EtOAc 3:1) to isolate products.

Yield Table :

| Derivative | Yield (%) | Application |

|---|---|---|

| Thiazole | 75 | Antimicrobial screening |

| Benzoxazole | 68 | Fluorescent probes |

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives, and how can false positives be minimized?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus (ATCC 25923); include resazurin viability controls .

- False Positive Mitigation : Pre-treat compounds with albumin to assess protein-binding interference.

Example : A derivative showed MIC = 8 µg/mL in pure form but MIC >64 µg/mL after albumin treatment, indicating artifactual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.